N-(Pyrimidin-2-yl)acrylamide

Description

BenchChem offers high-quality N-(Pyrimidin-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Pyrimidin-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-pyrimidin-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h2-5H,1H2,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEDRFMNXTYBSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=NC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27179-37-9 |

Source

|

| Record name | N-(pyrimidin-2-yl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(Pyrimidin-2-yl)acrylamide: A Technical Guide for Researchers

Introduction

N-(Pyrimidin-2-yl)acrylamide is a molecule of significant interest to researchers in drug development and materials science. It integrates the pharmacologically relevant pyrimidine scaffold with the reactive acrylamide functional group, presenting a unique combination of properties for diverse applications. The pyrimidine ring is a cornerstone of numerous biologically active compounds, including nucleic acids and a wide array of approved drugs, valued for its diverse biological activities such as antimicrobial, antiviral, and anticancer properties.[1] The acrylamide moiety, on the other hand, is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues, a characteristic increasingly exploited in the design of targeted covalent inhibitors. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of N-(Pyrimidin-2-yl)acrylamide, with a focus on insights relevant to scientific research and development.

Chemical Identity and Physicochemical Properties

While specific experimental data for N-(Pyrimidin-2-yl)acrylamide is not extensively available in public literature, we can infer its properties based on its constituent functional groups and data from commercial suppliers.

Table 1: Chemical Identifiers and Basic Properties [2]

| Property | Value |

| CAS Number | 27179-37-9 |

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | N-(pyrimidin-2-yl)prop-2-enamide |

| SMILES | C=CC(=O)NC1=NC=CC=N1 |

Based on the structure, N-(Pyrimidin-2-yl)acrylamide is expected to be a solid at room temperature. The solubility is likely to be moderate in polar organic solvents, with some degree of water solubility conferred by the pyrimidine and amide groups. The parent compound, acrylamide, is soluble in water, alcohol, and acetone, and this trend is expected to be similar, though likely reduced due to the larger, more hydrophobic pyrimidine ring.[3][4]

Molecular Structure and Spectroscopic Characterization

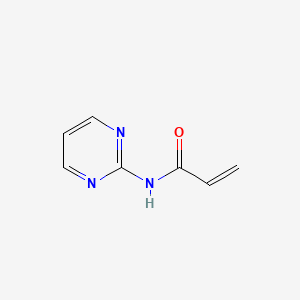

The structure of N-(Pyrimidin-2-yl)acrylamide combines a vinyl group, an amide linkage, and a pyrimidine ring.

Caption: General synthetic scheme for N-(Pyrimidin-2-yl)acrylamide.

Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (nitrogen or argon), add acryloyl chloride (1.05 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(Pyrimidin-2-yl)acrylamide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acryloyl chloride is highly reactive towards water, which would lead to the formation of acrylic acid and reduce the yield of the desired product.

-

Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen.

-

Non-nucleophilic Base: Triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction, driving the reaction to completion. It is non-nucleophilic and will not react with the acryloyl chloride.

-

Low-Temperature Addition: The dropwise addition of acryloyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of by-products.

Reactivity and Potential for Polymerization

The chemical reactivity of N-(Pyrimidin-2-yl)acrylamide is dominated by the acrylamide functional group. The vinyl group is susceptible to polymerization and Michael addition reactions.

-

Polymerization: Like other acrylamide monomers, N-(Pyrimidin-2-yl)acrylamide can undergo free-radical polymerization to form poly(N-(pyrimidin-2-yl)acrylamide). This can be initiated by thermal or photochemical methods in the presence of a suitable radical initiator. Such polymers could have interesting properties for applications in hydrogels, drug delivery, and smart materials. [5][6]* Michael Addition: The electron-withdrawing nature of the amide group makes the β-carbon of the vinyl group electrophilic and susceptible to nucleophilic attack. This is the basis for its use as a covalent warhead in drug design, where it can react with nucleophilic residues like cysteine in proteins. [7]

Applications in Drug Development

The combination of the pyrimidine core and the acrylamide "warhead" makes N-(Pyrimidin-2-yl)acrylamide a molecule of high interest in the field of covalent drug discovery. [8]

Targeted Covalent Inhibition

Covalent inhibitors have seen a resurgence in drug discovery due to their potential for increased potency, prolonged duration of action, and the ability to target shallow binding pockets. [9]The acrylamide moiety is a well-established electrophile for targeting cysteine residues in proteins. [7]The pyrimidine scaffold can be tailored to provide selectivity for specific protein targets, such as kinases, which are often implicated in cancer and inflammatory diseases.

Caption: Mechanism of targeted covalent inhibition.

The pyrimidine portion of the molecule can be designed to bind non-covalently to the active site of a target protein, positioning the acrylamide group in proximity to a nucleophilic cysteine residue. This is followed by a Michael addition reaction, leading to the formation of a stable covalent bond and irreversible inhibition of the protein's function. The 2-aminopyrimidine core is known to form key hydrogen bonds in the hinge region of many kinases. [3]

Safety and Toxicology

Specific toxicological data for N-(Pyrimidin-2-yl)acrylamide is not available. However, it is prudent to handle this compound with care, considering the known hazards of its parent compound, acrylamide. Acrylamide is a known neurotoxin and is classified as a probable human carcinogen. [10][11] General Safety Precautions: [2]

-

Handling: Should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Exposure: Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry place away from light and oxidizing agents.

Given the structural similarity to acrylamide, it is reasonable to assume that N-(Pyrimidin-2-yl)acrylamide may also possess neurotoxic and potentially carcinogenic properties. A thorough toxicological assessment would be required before any in vivo applications.

Conclusion

N-(Pyrimidin-2-yl)acrylamide is a promising, yet under-characterized, molecule with significant potential in both materials science and drug discovery. Its synthesis is straightforward, and its dual functionality offers a versatile platform for the development of novel polymers and targeted covalent inhibitors. While the lack of extensive public data necessitates careful handling and further investigation, the foundational knowledge of its constituent pyrimidine and acrylamide moieties provides a strong basis for future research and application development. As the field of covalent drug discovery continues to expand, molecules such as N-(Pyrimidin-2-yl)acrylamide are likely to attract increasing attention for their potential to address challenging therapeutic targets.

References

- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01680]

- US Patent 6369249B1 - Process for the preparation of N-substituted acrylamides. Google Patents. [URL: https://patents.google.

- Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/bsj/article/view/1375]

- Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acryl amides. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/2465410/]

- Synthesis and characterization of acrylamide and 2-hydroxylpropyl methacrylate hydrogels for specialty applications. ResearchGate. [URL: https://www.researchgate.

- Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8234587/]

- Synthesis of pyrimidine acrylamides (4)–(9). Reagents and conditions used. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrimidine-acrylamides-4-9-Reagents-and-conditions-used-A_fig2_379268394]

- Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. ResearchGate. [URL: https://www.researchgate.

- Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6004629/]

- N-(pyrimidin-2-yl)acrylamide 97%. Advanced ChemBlocks. [URL: https://www.achemblock.com/N-pyrimidin-2-yl-acrylamide-cas-27179-37-9.html]

- HEALTH EFFECTS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK153232/]

- Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32949755/]

- Acrylamide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Acrylamide]

- Comparison Uv‐spectra of N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo... ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-Uv-spectra-of-N-pyrimidin-2-yl-4-177-trimethylbicyclo-221_fig3_335031448]

- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ResearchGate. [URL: https://www.researchgate.net/publication/355498877_Exploring_2-Sulfonylpyrimidine_Warheads_as_Acrylamide_Surrogates_for_Targeted_Covalent_Inhibition_A_BTK_Story]

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5226]

- Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. ResearchGate. [URL: https://www.researchgate.net/publication/382835269_Acrylamide_a_toxic_maillard_by-product_and_its_inhibition_by_sulfur-containing_compounds_A_mini_review]

- Advances in acrylamide bioproduction catalyzed with Rhodococcus cells harboring nitrile hydratase. ResearchGate. [URL: https://www.researchgate.

- Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. MDPI. [URL: https://www.mdpi.com/2073-4360/12/10/2393]

- Polyacrylamide-Based Block Copolymer Bearing Pyridine Groups Shows Unexpected Salt-Induced LCST Behavior. MDPI. [URL: https://www.mdpi.com/2073-4360/11/1/130]

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022838/]

- Synthesis and Characterization of Poly(Acrylamide-co-2-Acrylamido-2-Methylpropane Sulfonic Acid)/Kaolin Superabsorbent Composite. ResearchGate. [URL: https://www.researchgate.net/publication/275323719_Synthesis_and_Characterization_of_PolyAcrylamide-co-2-Acrylamido-2-Methylpropane_Sulfonic_AcidKaolin_Superabsorbent_Composite]

- Bioconversion of acrylonitrile using nitrile hydratase activity of Bacillus sp. APB-6. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5495610/]

- N-(2-Phenylethyl)acrylamide. ATB.

- Draft Toxicological Profile for Acrylamide. ATSDR. [URL: https://www.

- Advances in covalent drug discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9335199/]

- A lifetime oncogenicity study in rats with acrylamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3702081/]

- ACRYLAMIDE. CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/25]

- Drug Discovery Considerations in the Development of Covalent Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/262580400_Drug_Discovery_Considerations_in_the_Development_of_Covalent_Inhibitors]

- Multidimensional bioinformatics analysis reveals the potential carcinogenic role of acrylamide in colorectal cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40347726/]

- The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. Cell Journal. [URL: https://www.cell.com.ro/index.php/cell/article/view/1376]

- Acrylamide. DCCEEW. [URL: https://www.dcceew.gov.au/environment/protection/npi/substances/fact-sheets/acrylamide]

- Acrylamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Acrylamide]

- ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. [URL: https://www.researchgate.net/figure/1H-NMR-spectra-500-MHz-CDCl3-of-N-2-dimethylamino-ethyl-acrylamide-I_fig1_322635956]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(pyrimidin-2-yl)acrylamide 97% | CAS: 27179-37-9 | AChemBlock [achemblock.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Acrylamide - DCCEEW [dcceew.gov.au]

- 5. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. celljournal.org [celljournal.org]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

N-(Pyrimidin-2-yl)acrylamide molecular weight and formula

An In-Depth Technical Guide to N-(Pyrimidin-2-yl)acrylamide: A Cornerstone for Targeted Covalent Inhibition

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the pursuit of high-potency, high-selectivity therapeutic agents is perpetual. Among the most successful strategies to emerge in recent years is the rational design of targeted covalent inhibitors (TCIs). These molecules possess the unique ability to form a permanent, covalent bond with their biological target, leading to durable and potent inhibition.[1][2] At the heart of many such inhibitors lies the N-(Pyrimidin-2-yl)acrylamide scaffold. This guide provides a comprehensive technical overview of this crucial chemical entity, detailing its fundamental properties, mechanism of action, synthesis, and pivotal role in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.

Core Molecular Profile

The foundational step in understanding any chemical entity is to define its basic physicochemical properties. N-(Pyrimidin-2-yl)acrylamide is a small molecule that marries a heterocyclic pyrimidine ring with a reactive acrylamide functional group.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| IUPAC Name | N-(pyrimidin-2-yl)acrylamide | [3] |

| CAS Number | 27179-37-9 | [3] |

| Canonical SMILES | C=CC(=O)NC1=NC=CC=N1 | [3] |

The structure is deceptively simple, yet it encodes a sophisticated dual-functionality. The pyrimidine ring serves as a versatile "guidance system," a scaffold that can be chemically modified to achieve selective binding to the active site of a target protein, often a kinase.[2][4] The acrylamide group, conversely, acts as the "warhead," an electrophilic moiety poised to react with a nearby nucleophilic amino acid residue.[2][5][6]

Mechanism of Action: The Science of Covalent Inhibition

Targeted covalent inhibitors operate via a two-step mechanism that ensures both specificity and permanent inactivation of the target protein.[5][7] This process is fundamental to understanding the utility of the N-(Pyrimidin-2-yl)acrylamide scaffold.

Step 1: Reversible Binding (Non-covalent) Initially, the inhibitor associates with the target protein's active site through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). The pyrimidine core and its substituents are engineered to maximize the affinity and correct positioning of the molecule within this binding pocket. This initial, reversible binding step is governed by the equilibrium association constant (Ki).

Step 2: Irreversible Covalent Bonding Once the inhibitor is correctly oriented, the electrophilic acrylamide "warhead" is brought into close proximity with a nucleophilic amino acid residue, typically a cysteine, on the target protein.[6] The nucleophilic thiol side chain of the cysteine then attacks the β-carbon of the α,β-unsaturated acrylamide in a Michael addition reaction. This forms a stable, irreversible covalent bond, permanently locking the inhibitor to its target and rendering the protein inactive.[8]

The diagram below illustrates this sequential mechanism of targeted covalent inhibition.

Caption: General mechanism of targeted covalent inhibition.

This covalent modification strategy offers significant advantages, including:

-

Enhanced Potency: Irreversible binding can overcome weak initial binding affinities, leading to very low IC₅₀ values.[2]

-

Prolonged Duration of Action: The therapeutic effect persists until the protein is degraded and resynthesized, allowing for less frequent dosing.[2][7]

-

Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant mutants where traditional, non-covalent inhibitors may fail due to mutations that weaken binding affinity.[7]

Application in Kinase Inhibitor Development

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding site of protein kinases.[9][10] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[4]

The N-(Pyrimidin-2-yl)acrylamide framework has been instrumental in the development of potent and selective kinase inhibitors. A prime example is its application in targeting Bruton's Tyrosine Kinase (BTK) , a key component of the B-cell receptor signaling pathway.[11] The groundbreaking drug Ibrutinib , used to treat B-cell malignancies, features a core structure where an acrylamide moiety is positioned to covalently modify a specific cysteine residue (Cys481) in the BTK active site.[5][12]

The diagram below outlines the simplified signaling cascade and the point of inhibition.

Caption: Inhibition of the BTK signaling pathway by a covalent inhibitor.

Beyond BTK, this scaffold has been adapted to target other kinases, including Epidermal Growth Factor Receptor (EGFR), which is crucial in many solid tumors.[11][13] The versatility of the pyrimidine core allows chemists to tune the selectivity profile, directing the acrylamide warhead to a desired cysteine residue across a wide range of kinase targets.[9]

Synthesis and Experimental Protocols

The synthesis of N-(Pyrimidin-2-yl)acrylamide and its derivatives typically involves the coupling of an aminopyrimidine core with acryloyl chloride or a related activated acrylic acid derivative.

General Synthesis Protocol: Acylation of 2-Aminopyrimidine

This protocol describes a representative method for the synthesis of the parent compound.

Materials and Reagents:

-

2-Aminopyrimidine

-

Acryloyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Experimental Workflow:

Caption: Workflow for the synthesis of N-(Pyrimidin-2-yl)acrylamide.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere of argon, add 2-aminopyrimidine (1.0 eq) and anhydrous dichloromethane (DCM). Stir until the solid is fully dissolved.

-

Base Addition: Add triethylamine (1.2 eq) to the solution. This base will act as a scavenger for the HCl byproduct generated during the acylation.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acryloyl chloride.

-

Acylating Agent Addition: Prepare a solution of acryloyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture via a dropping funnel over a period of 15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is then purified by flash column chromatography on silica gel to yield the pure N-(Pyrimidin-2-yl)acrylamide.

Causality and Self-Validation: The use of an inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C is a critical control step to prevent polymerization of the acryloyl chloride and ensure a clean reaction. The basic workup neutralizes the HCl byproduct and removes any unreacted acid chloride. Purity is validated post-chromatography by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

N-(Pyrimidin-2-yl)acrylamide is more than just a chemical compound; it is a powerful and enabling scaffold in the field of drug discovery. Its elegant design, combining a tunable, protein-targeting pyrimidine core with a reactive covalent-bond-forming acrylamide warhead, provides a robust platform for the development of highly potent and selective inhibitors. Its proven success in targeting kinases like BTK and EGFR has solidified its importance and ensures that it will remain a cornerstone of covalent inhibitor design for years to come. For researchers in oncology, immunology, and beyond, a deep understanding of this scaffold is essential for innovating the next generation of targeted therapies.

References

- Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. (Note: This is a representative high-impact review on the topic; specific search results are cited below).

-

CAS.org. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. [Link][2]

-

Krishnan, R., & Sukumar, N. (n.d.). General mechanism of covalent inhibition of a protein target by a ligand possessing electrophilic warhead (E) and protein (target). ResearchGate. [Link][8]

-

de Gruiter, M. L., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 755-764. [Link][7]

-

Lai, M., et al. (2021). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][5][8]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 48, 116409. [Link][11]

-

Saragatsis, M., & Pontiki, E. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1088. [Link][14]

-

Petta, I., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 64(15), 11568-11586. [Link][12]

-

Gorgani, L., et al. (2017). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link][9]

-

Wang, S., et al. (2018). Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. Molecules, 23(10), 2673. [Link][13]

-

Li, R., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(21), 5157. [Link][10]

-

Kaur, M., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(12), 1279. [Link][4]

-

Ghosh, S., et al. (2019). Covalent Inhibition in Drug Discovery. Current Medicinal Chemistry, 26(21), 3897-3925. [Link][5]

Sources

- 1. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 3. N-(pyrimidin-2-yl)acrylamide 97% | CAS: 27179-37-9 | AChemBlock [achemblock.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton’s tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-(Pyrimidin-2-yl)acrylamide in DMSO and Other Solvents

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of successful experimentation and formulation.[1][2][3] Poor solubility can hinder everything from initial high-throughput screening to final in vivo studies, leading to inaccurate data and stalled projects.[4][5] This guide provides a comprehensive overview of the solubility of N-(Pyrimidin-2-yl)acrylamide, a compound of interest in various research fields, including herbicide development and medicinal chemistry.[6] We will delve into its solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents, provide a robust experimental protocol for solubility determination, and explain the scientific principles behind these methodologies.

The Critical Role of Solubility in Research and Development

The therapeutic efficacy and overall success of a drug candidate are intrinsically linked to its solubility.[1][2] A compound must be in a dissolved state to be absorbed and reach its biological target.[3][4] More than 40% of new chemical entities (NCEs) are poorly soluble in water, presenting a major challenge for formulation scientists.[3] Early and accurate assessment of solubility is therefore paramount to de-risk projects and ensure the generation of reliable biological data.[5] Issues arising from poor solubility include:

-

Underestimation of biological activity: If a compound precipitates in an assay, its effective concentration will be lower than intended, potentially masking its true potency.

-

Poor bioavailability: Low solubility in physiological fluids can lead to limited absorption after oral administration.[2][4]

-

Difficulties in formulation: Developing a stable and effective dosage form for a poorly soluble compound is a significant hurdle.[1]

Understanding N-(Pyrimidin-2-yl)acrylamide

N-(Pyrimidin-2-yl)acrylamide is a heterocyclic compound incorporating both a pyrimidine ring and an acrylamide functional group. Its chemical structure suggests a molecule with polar characteristics, which will influence its solubility in various solvents.

Caption: Chemical structure of N-(Pyrimidin-2-yl)acrylamide.

Solubility Profile of N-(Pyrimidin-2-yl)acrylamide

The following table presents a hypothetical but scientifically plausible solubility profile for N-(Pyrimidin-2-yl)acrylamide. Researchers must experimentally verify these values for their specific applications.

| Solvent | Type | Predicted Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 |

| Methanol | Polar Protic | ~10-20 |

| Ethanol | Polar Protic | ~5-10 |

| Acetone | Polar Aprotic | ~1-5 |

| Acetonitrile | Polar Aprotic | < 1 |

| Water | Polar Protic | < 0.1 |

| Dichloromethane (DCM) | Non-polar | < 0.1 |

| Hexane | Non-polar | < 0.1 |

Experimental Protocol for Determining Thermodynamic Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[7] The following protocol provides a step-by-step guide for this procedure.

Materials and Equipment

-

N-(Pyrimidin-2-yl)acrylamide (solid)

-

Selected solvents (e.g., DMSO, water, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Calibrated pipettes

-

Glass vials with screw caps

Experimental Workflow

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

A Technical Guide to the Biological Activity of Pyrimidine-Containing Acrylamides

Abstract

The strategic combination of the pyrimidine scaffold and the acrylamide functional group has given rise to a potent class of molecules with significant therapeutic potential. The pyrimidine ring, a privileged scaffold in medicinal chemistry, serves as a versatile anchor for molecular recognition, while the acrylamide moiety frequently acts as a covalent "warhead," enabling targeted and durable inhibition of pathogenic proteins.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and diverse biological activities of pyrimidine-containing acrylamides. We will delve into their prominent role as kinase inhibitors in oncology, explore their expanding applications in treating inflammatory and other diseases, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical motif in their therapeutic programs.

Introduction: The Synergy of Two Pharmacophores

The prevalence of the pyrimidine nucleus in nature—as a core component of DNA and RNA—and in numerous FDA-approved drugs underscores its therapeutic importance.[1][2][4][6][7] Its nitrogen-rich, aromatic structure allows for a multitude of interactions with biological targets, making it a cornerstone of drug design.[5][6] When coupled with an acrylamide group—an α,β-unsaturated carbonyl moiety—the resulting hybrid molecule gains the ability to act as a Michael acceptor.[8][9] This feature is paramount for its function in targeted covalent inhibitors (TCIs), which are designed to form a permanent bond with a specific nucleophilic amino acid residue, typically a cysteine, within the active site of a target protein.[8][9][10]

The primary advantages of this covalent inhibition strategy include:

-

Enhanced Potency: Irreversible binding can lead to higher efficacy at lower concentrations.

-

Prolonged Duration of Action: The inhibitor remains bound to its target for the life of the protein, extending its pharmacological effect.[11]

-

Improved Selectivity: By targeting a unique, accessible cysteine residue, high selectivity for the intended target can be achieved, minimizing off-target effects.[8][12]

While the majority of research has focused on their application as anticancer agents, particularly as kinase inhibitors, the biological activities of pyrimidine-containing acrylamides are diverse, spanning anti-inflammatory, antioxidant, and even herbicidal applications.[1][2][13][14]

Mechanism of Action: Covalent Kinase Inhibition

Kinases are a critical class of enzymes that regulate cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] Pyrimidine-containing acrylamides have emerged as highly effective kinase inhibitors, often functioning as ATP-competitive inhibitors that form a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket.[10][15]

The process occurs in two steps:

-

Reversible Binding: The inhibitor first binds non-covalently to the kinase's active site. The pyrimidine core and other substituents guide the molecule into the correct orientation through hydrogen bonds and other non-covalent interactions.[8]

-

Covalent Bond Formation: Once properly positioned, the electrophilic β-carbon of the acrylamide "warhead" is attacked by the nucleophilic thiol group of a nearby cysteine residue, forming a stable carbon-sulfur bond via a Michael addition reaction.[8][9]

This mechanism effectively and irreversibly inactivates the enzyme.[9]

Caption: Two-step mechanism of covalent kinase inhibition.

Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies. The first-in-class covalent BTK inhibitor, Ibrutinib, features a pyrimidine core and an acrylamide warhead that targets Cysteine 481 (Cys481) in the BTK active site.[10][15] While highly effective, Ibrutinib's off-target activity on kinases like EGFR can lead to side effects.[10][15] This has spurred the development of second-generation inhibitors with improved selectivity, often by modifying the pyrimidine scaffold to optimize non-covalent interactions while retaining the acrylamide warhead.[12][15]

Targeting Epidermal Growth Factor Receptor (EGFR)

Mutations in the Epidermal Growth Factor Receptor (EGFR) are common drivers of non-small cell lung cancer (NSCLC). Covalent inhibitors containing a pyrimidine scaffold and an acrylamide moiety have been developed to overcome resistance to first-generation, non-covalent inhibitors.[15] These drugs, such as neratinib and dacomitinib, form a covalent bond with Cysteine 797 (Cys797) in the EGFR active site, providing sustained inhibition even in the presence of resistance mutations like T790M.[15] The incorporation of the acrylamide group has also been shown to improve drug-like properties such as solubility and membrane permeability.[11]

Broader Biological Activities

While kinase inhibition is the most prominent application, the versatility of the pyrimidine-acrylamide scaffold lends itself to other therapeutic areas.

Anti-inflammatory and Antioxidant Activity

Recent studies have explored these compounds as inhibitors of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[1][2] Certain novel piperidine pyrimidine acrylamides have demonstrated potent LOX inhibition, with IC50 values in the low micromolar range.[2] These compounds also exhibit moderate antioxidant activity, likely contributing to their anti-inflammatory profile.[1][2][7]

Other Applications

The pyrimidine-acrylamide structure has been investigated for a range of other activities, including:

-

Antiviral: The pyrimidine core is a well-established component of many antiviral drugs.[2][6][16]

-

Antimicrobial: Derivatives have shown both antibacterial and antifungal properties.[14][16]

-

Herbicidal: Acrylamide substituted pyrimidinediones have been developed as potential protoporphyrinogen oxidase (PPO) inhibitors for use as herbicides.[13]

Structure-Activity Relationships (SAR)

Optimizing the potency and selectivity of pyrimidine-containing acrylamides is a key focus of medicinal chemistry. The structure-activity relationship (SAR) explores how modifications to the molecule's structure impact its biological activity.

| Modification Area | Rationale & Typical Effect | Example |

| Pyrimidine Core Substituents | Alter non-covalent binding affinity (Ki) and selectivity. Modulate physicochemical properties like solubility. | Adding a methyl group may enhance van der Waals interactions; replacing a carbon with nitrogen can introduce a new hydrogen bond acceptor.[17][18] |

| Linker between Pyrimidine & Acrylamide | Controls the positioning and orientation of the acrylamide warhead relative to the target cysteine. | An anilino-pyrimidine linkage is common in EGFR and Aurora kinase inhibitors.[3][18] |

| Acrylamide Moiety | The electrophilicity of the warhead determines the rate of covalent reaction (k_inact). | Adding an electron-withdrawing group (e.g., cyano) to the α-position can increase reactivity but may also increase off-target reactions.[8] |

| Terminal Group (on Acrylamide) | Can provide additional binding interactions and influence overall drug-like properties. | A phenyl ring or other aromatic group can engage in hydrophobic interactions within the binding pocket.[2] |

This table synthesizes general principles from sources discussing SAR for pyrimidine derivatives and covalent inhibitors.[5][17][19]

Experimental Protocols & Workflows

The development of novel pyrimidine-containing acrylamides follows a structured workflow from chemical synthesis to biological validation.

Caption: Drug discovery workflow for pyrimidine-acrylamides.

Protocol 1: General Synthesis of Pyrimidine-Acrylamides

This protocol describes a common method for synthesizing pyrimidine-acrylamides via an N-acylation reaction between an amino-pyrimidine and an activated acrylic acid.[2]

Objective: To couple an amino-pyrimidine scaffold with an acrylic acid derivative.

Materials:

-

Amino-pyrimidine starting material (1.0 eq)

-

Substituted acrylic acid (1.1 eq)

-

Coupling agent, e.g., HATU or EDAC/HOBt (1.2 eq)

-

Organic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

-

Anhydrous solvent, e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Stir plate, round-bottom flask, nitrogen atmosphere setup

Procedure:

-

Reactant Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amino-pyrimidine starting material and the substituted acrylic acid in the anhydrous solvent.

-

Rationale: A dry, inert atmosphere is crucial to prevent hydrolysis of the coupling agents and side reactions.

-

-

Base Addition: Add the organic base (e.g., DIPEA) to the solution and stir for 5-10 minutes.

-

Rationale: The base deprotonates the carboxylic acid and any amine salts, facilitating the reaction.

-

-

Coupling Agent Addition: Add the coupling agent (e.g., HATU) to the mixture portion-wise at 0 °C (ice bath).

-

Rationale: Slow addition at a reduced temperature helps to control the exothermic reaction and minimize side-product formation.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Rationale: Reaction time can vary significantly based on the reactivity of the substrates.

-

-

Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous workup removes the coupling agent byproducts and excess base.

-

-

Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol).

-

Rationale: Chromatography separates the desired product from unreacted starting materials and byproducts.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a general method for assessing the inhibitory potential of a compound against a specific protein kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To determine the IC50 value of a pyrimidine-acrylamide inhibitor against a target kinase.

Materials:

-

Recombinant kinase enzyme

-

Biotinylated substrate peptide

-

ATP

-

Test compound (serially diluted in DMSO)

-

HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody (donor) and XL665-conjugated streptavidin (acceptor)

-

Assay buffer (containing MgCl₂, DTT, and a detergent like BSA)

-

384-well low-volume assay plates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 50 nL) of the serially diluted test compounds into the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and background (no enzyme).

-

Enzyme/Substrate Addition: Prepare a mix of the kinase enzyme and the biotinylated substrate peptide in the assay buffer. Add this mix to the wells containing the test compounds.

-

Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Rationale: The incubation allows the kinase to phosphorylate the substrate. The presence of an active inhibitor will reduce the amount of phosphorylation.

-

-

Detection: Prepare a solution of the HTRF detection reagents in the detection buffer. Add this solution to the wells to stop the kinase reaction. Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Rationale: The anti-phospho antibody binds to the phosphorylated substrate. The streptavidin binds to the biotin tag on the substrate, bringing the donor and acceptor fluorophores into close proximity.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

-

Data Analysis: Calculate the ratio of the two emission signals and normalize the data relative to the high and low controls. Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Rationale: The HTRF signal is proportional to the amount of phosphorylated substrate. A lower signal indicates greater inhibition by the test compound.

-

Future Perspectives and Conclusion

The development of pyrimidine-containing acrylamides continues to be a vibrant area of drug discovery. Future efforts are likely to focus on:

-

Improving Selectivity: Designing novel scaffolds that can minimize off-target effects and reduce associated toxicities.[12]

-

Overcoming Resistance: Creating next-generation covalent inhibitors that can target mutated proteins for which current therapies are ineffective.[20]

-

Exploring New Targets: Expanding the application of this chemical class beyond kinases to other enzyme families with accessible cysteine residues.

References

-

Saragatsis, M., Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed. [Link]

-

Saragatsis, M., Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed Central. [Link]

-

Saragatsis, M., Pontiki, E., et al. (2024). (PDF) Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. ResearchGate. [Link]

-

Warner, S. L., et al. (2008). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. PubMed. [Link]

-

Serafimova, I. M., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Publications. [Link]

-

El-Gazzar, M. G., et al. (2023). An unexpected synthesis of the acrylamide derivatives 6 and 7. ResearchGate. [Link]

-

van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. [Link]

-

Zhao, Z., & Liu, Q. (2023). Recent advances in the development of covalent inhibitors. PMC - NIH. [Link]

-

Kim, J., et al. (2021). Design and synthesis of acrylate and acrylamide substituted pyrimidinediones as potential PPO herbicides. PubMed. [Link]

-

Serafimova, I. M., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story | Request PDF. ResearchGate. [Link]

-

Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. [Link]

-

Ayati, A., et al. (2021). Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors | Request PDF. ResearchGate. [Link]

-

Al-Omaim, W. S., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

Unknown Author. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Advanced approaches of developing targeted covalent drugs. PMC - NIH. [Link]

-

Saragatsis, M., et al. (2024). Synthesis of pyrimidine acrylamides (4)–(9). Reagents and conditions used. ResearchGate. [Link]

-

De, P. (2020). Covalent Inhibition in Drug Discovery. PMC - PubMed Central - NIH. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

-

Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

-

Kaur, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

Unknown Author. (2024). Biological activities of synthetic pyrimidine derivatives. [Link]

-

Sarwade, P. P., et al. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]

-

Gomaa, H. A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

-

Prachayasittikul, V., et al. (2024). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. [Link]

-

Desai, P., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

Sources

- 1. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of acrylate and acrylamide substituted pyrimidinediones as potential PPO herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 15. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 17. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of N-(Pyrimidin-2-yl)acrylamide as a Kinase Inhibitor Scaffold

Foreword: The Rise of Covalent Kinase Inhibitors

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1] Among these, covalent inhibitors have seen a resurgence, offering distinct advantages in terms of potency, duration of action, and the ability to target shallow binding pockets.[2] The N-(pyrimidin-2-yl)acrylamide scaffold has proven to be a versatile and effective core for the design of such covalent inhibitors, targeting key kinases implicated in cancer and autoimmune diseases. This guide provides a comprehensive technical overview of the mechanism of action of this important chemical entity, intended for researchers, scientists, and drug development professionals.

The N-(Pyrimidin-2-yl)acrylamide Scaffold: A Privileged Structure for Covalent Inhibition

The N-(pyrimidin-2-yl)acrylamide core combines two key features that make it a "privileged scaffold" in kinase inhibitor design: a pyrimidine ring for targeting the ATP-binding site and an acrylamide "warhead" for covalent bond formation.

-

The Pyrimidine Core: The pyrimidine ring is a common motif in kinase inhibitors, mimicking the adenine base of ATP.[1] This allows for the formation of crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor in the active site.[3]

-

The Acrylamide Warhead: The acrylamide functional group is an electrophilic Michael acceptor.[4] It is designed to react with a nucleophilic amino acid residue, most commonly a cysteine, located near the ATP-binding pocket of the target kinase.[5] This reaction forms a stable covalent bond, leading to irreversible inhibition.

The general mechanism of covalent inhibition by an N-(pyrimidin-2-yl)acrylamide-based inhibitor is a two-step process:

-

Reversible Binding: The inhibitor first binds non-covalently to the kinase's ATP-binding site, driven by interactions with the pyrimidine core and other substituents. This initial binding event is characterized by the inhibition constant, Ki.

-

Irreversible Covalent Bonding: Once positioned correctly within the active site, the acrylamide warhead undergoes a Michael addition reaction with the thiol group of a nearby cysteine residue. This forms a covalent bond and leads to the irreversible inactivation of the kinase. The rate of this step is defined by the inactivation rate constant, kinact.

The overall potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/Ki.[6]

Key Kinase Targets and Biological Activity

While the unsubstituted N-(pyrimidin-2-yl)acrylamide may have modest activity, its derivatives have been developed into highly potent and selective inhibitors of clinically relevant kinases, most notably Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).

Bruton's Tyrosine Kinase (BTK)

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies and autoimmune diseases.[7] Derivatives of N-(pyrimidin-2-yl)acrylamide have been shown to be potent BTK inhibitors. These inhibitors covalently modify a cysteine residue (Cys481) in the active site of BTK.[8]

A notable example is a series of pyrimido[4,5-d][2][5]oxazin-2-one derivatives bearing the acrylamide warhead. One such compound demonstrated potent BTK kinase inhibitory activity with an IC50 of 7 nM.[7] This compound also exhibited significant antiproliferative activity in TMD8 B-cell lymphoma cells with an IC50 of 0.028 µM.[7] Further studies revealed that this compound effectively suppressed the phosphorylation of BTK in these cells, confirming on-target engagement.[7]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a central role in cell proliferation and is frequently mutated or overexpressed in various cancers, particularly non-small cell lung cancer (NSCLC).[3] The N-(pyrimidin-2-yl)acrylamide scaffold is a key component of several third-generation EGFR inhibitors designed to overcome resistance to earlier-generation drugs. These inhibitors target a cysteine residue (Cys797) in the EGFR active site.

For instance, the compound CHMFL-ALK/EGFR-050, which incorporates the N-(pyrimidin-2-yl)acrylamide moiety, is a potent dual inhibitor of ALK and EGFR.[5] This compound effectively inhibits the proliferation of NSCLC cell lines driven by EGFR mutations and EML4-ALK fusion.[5] In cellular assays, it strongly affects EGFR and ALK mediated signaling pathways, leading to apoptosis and cell cycle arrest at the G0/G1 phase.[5] In vivo studies have shown significant tumor growth inhibition in xenograft models.[5]

| Compound | Target Kinase | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference |

| Pyrimido[4,5-d][2][5]oxazin-2-one derivative | BTK | 7.0 nM | 0.028 µM (TMD8) | [7] |

| Pyrimido[4,5-d][2][5]oxazin-2-one derivative | EGFR | 47.4 nM | Not Reported | [7] |

| CHMFL-ALK/EGFR-050 | ALK/EGFR | Not Reported | Potent inhibition of EGFR mutant and EML4-ALK driven NSCLC cell lines | [5] |

Experimental Protocols for Characterization

The characterization of covalent kinase inhibitors requires a multi-faceted approach to confirm the mechanism of action, determine potency, and assess selectivity.

Kinase Inhibition Assay (Time-Dependent IC50 Determination)

This protocol is designed to determine the time-dependent inhibitory potency of an N-(pyrimidin-2-yl)acrylamide-based inhibitor.

Materials:

-

Recombinant kinase (e.g., BTK, EGFR)

-

N-(pyrimidin-2-yl)acrylamide derivative inhibitor

-

ATP

-

Substrate peptide (specific to the kinase)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™, Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Pre-incubation: In a 384-well plate, add the kinase and the inhibitor at various concentrations. Incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. This allows for the covalent reaction to proceed.

-

Initiate Kinase Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate peptide to each well. The ATP concentration should be at or near the Km for the kinase.

-

Incubation: Incubate the reaction plate at 30°C for a fixed time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

-

Data Analysis: For each pre-incubation time point, plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The IC50 values will decrease with longer pre-incubation times, which is characteristic of irreversible inhibition. The data can be further analyzed to calculate kinact and Ki.[6]

Mass Spectrometry for Covalent Adduct Identification

This protocol outlines the use of liquid chromatography-mass spectrometry (LC-MS) to confirm the covalent binding of the inhibitor to the target kinase.[9]

Materials:

-

Recombinant kinase

-

N-(pyrimidin-2-yl)acrylamide derivative inhibitor

-

Incubation buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

Desalting column

-

Denaturing solution (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

Formic acid

Procedure:

-

Intact Protein Analysis:

-

Incubate the kinase with a molar excess of the inhibitor (e.g., 1:5 ratio) for a sufficient time (e.g., 2 hours) at room temperature. A control sample with kinase and DMSO should be run in parallel.

-

Desalt the samples using a desalting column.

-

Analyze the intact protein samples by LC-MS.

-

Deconvolute the mass spectra to determine the molecular weight of the unmodified kinase and the kinase-inhibitor adduct. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.[10]

-

-

Peptide Mapping Analysis (to identify the modified residue):

-

After incubation of the kinase with the inhibitor, denature the protein with urea.

-

Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.

-

Digest the protein into peptides using trypsin overnight at 37°C.

-

Acidify the peptide mixture with formic acid.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of the inhibitor. Identification of a peptide with this mass shift will pinpoint the exact cysteine residue that has been modified.[9]

-

Conclusion and Future Perspectives

The N-(pyrimidin-2-yl)acrylamide scaffold represents a highly successful platform for the development of targeted covalent kinase inhibitors. Its ability to effectively target the ATP-binding site of kinases and form a stable covalent bond with a nearby cysteine residue has led to the discovery of potent inhibitors for key cancer targets like BTK and EGFR. The methodologies outlined in this guide provide a framework for the detailed characterization of the mechanism of action of such inhibitors.

Future research in this area will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects, exploring their application to a wider range of kinase targets, and developing novel derivatives with improved pharmacokinetic and pharmacodynamic properties. The continued application of advanced biochemical and biophysical techniques will be crucial in advancing our understanding and optimizing the therapeutic potential of this important class of kinase inhibitors.

References

-

Chen, Y., Wu, J., Wang, A., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. [Link]

-

Lai, M. Z., et al. (2019). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][2][5]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Archives of Pharmacal Research, 42(11), 969-982. [Link]

-

Zhang, J., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1447, 151-162. [Link]

-

Asati, V., Mahapatra, D. K., & Bharti, S. K. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS Omega, 7(25), 21021-21053. [Link]

-

Willems, L. I., et al. (2018). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Bioconjugate Chemistry, 29(5), 1381-1393. [Link]

-

Gehringer, M., & Laufer, S. A. (2019). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(1), 59-68. [Link]

-

Moraru, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

-

Moraru, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

-

Gersch, M., et al. (2023). Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. ChemMedChem, 18(6), e202200595. [Link]

-

Li, Y., et al. (2023). The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. Bioorganic & Medicinal Chemistry, 94, 117469. [Link]

-

A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols, 2(6), e462. [Link]

-

Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 11(7), 525-531. [Link]

-

High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2017). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(1), 67-77. [Link]

-

Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2024). Journal of Medicinal Chemistry. [Link]

-

A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022). Current Protocols, 2(6), e462. [Link]

-

Lisurek, M., & Rademann, J. (2019). Covalent Inhibition of Kinases. In Kinase Inhibitors (pp. 80-109). Royal Society of Chemistry. [Link]

-

Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(7), 1314-1329. [Link]

-

A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). MedChemComm, 15(1), 23-35. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(9), 999-1017. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of Olmutinib Derivatives Containing Acrylamide Moiety. Molecules, 26(10), 2999. [Link]

-

Kim, J., et al. (2019). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. [Link]

-

EGFR inhibitor drugs. (n.d.). ResearchGate. [Link]

-

Biochemical IC50 values for CC-509 against selected human kinases. (n.d.). ResearchGate. [Link]

-

In Vivo Investigation of the Effect of Dietary Acrylamide and Evaluation of Its Clinical Relevance in Colon Cancer. (2023). International Journal of Molecular Sciences, 24(21), 15618. [Link]

-

Discovery of N -(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. (2015). Journal of Medicinal Chemistry, 58(13), 5367-5386. [Link]

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(7), 711-716. [Link]

-

Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific Reports, 5, 16750. [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367-4377. [Link]

-

The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. (2021). Cell Journal, 23(4), 376-384. [Link]

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2023). Journal of Medicinal Chemistry, 66(15), 10568-10592. [Link]

-

Plots of predicted IC50 [µM] versus experimental IC50 values for training and test sets for WT (a), L858R (b), and (c) L858R/T790M from BP-ANN modeling. (n.d.). ResearchGate. [Link]

-

Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. [Link]

-

Effects of acrylamide and other sulfhydryl compounds in vivo and in vitro on staining of motor nerve terminals by the zinc iodide-osmium technique. (1984). Muscle & Nerve, 7(2), 94-100. [Link]

-

Investigating the Impact of Different Acrylamide (Electrophilic Warhead) on Osimertinib's Pharmacological Spectrum by Molecular Mechanic and Quantum Mechanic Approach. (2020). Current Drug Targets, 22(5), 584-601. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton’s tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Advent and Ascendance of N-(Pyrimidin-2-yl)acrylamide Derivatives: A Technical Guide to Covalent Kinase Inhibition

For: Researchers, scientists, and drug development professionals.

Abstract

The landscape of targeted cancer therapy has been profoundly reshaped by the emergence of covalent kinase inhibitors. Among these, N-(pyrimidin-2-yl)acrylamide derivatives have carved out a significant niche, leading to the development of breakthrough therapies for various malignancies. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underpinning this important class of molecules. We will delve into their mechanism of action, explore the synthetic chemistry behind their creation, and provide detailed protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the ongoing evolution of N-(pyrimidin-2-yl)acrylamide-based therapeutics.

Introduction: The Rise of Covalent Kinase Inhibitors

Protein kinases, as central regulators of cellular signaling, have long been a focal point of drug discovery efforts.[1] The initial wave of kinase inhibitors was largely dominated by reversible, ATP-competitive molecules. While successful, these inhibitors often faced challenges with selectivity and acquired resistance. This spurred the development of a new class of inhibitors: targeted covalent inhibitors (TCIs).[2]

TCIs possess a unique dual-action mechanism. They first bind reversibly to the target kinase, driven by non-covalent interactions, and then form a stable, covalent bond with a specific nucleophilic amino acid residue within the active site, most commonly a cysteine.[1] This irreversible or, in some cases, reversible covalent interaction offers several advantages, including enhanced potency, prolonged duration of action, and the ability to overcome certain forms of acquired resistance.[2][3]

The acrylamide moiety has emerged as a predominant electrophilic "warhead" in the design of TCIs.[4] Its α,β-unsaturated carbonyl system acts as a Michael acceptor, readily reacting with the thiol group of a cysteine residue.[5] When appended to a high-affinity scaffold, such as the 2-aminopyrimidine core, the acrylamide group provides the crucial reactivity for covalent bond formation.[6] The N-(pyrimidin-2-yl)acrylamide scaffold, in particular, has proven to be a highly effective framework for developing potent and selective covalent kinase inhibitors.[6]

Historical Perspective: From Concept to Clinic

The concept of covalent inhibition is not new; however, its rational application in kinase drug discovery has seen a resurgence in the 21st century.[4] Early concerns about off-target toxicity associated with reactive compounds were mitigated by the "targeted" approach, where the inhibitor's scaffold directs the reactive warhead to a specific cysteine residue in the target kinase, minimizing indiscriminate reactions.[1]

A pivotal moment in the history of N-(pyrimidin-2-yl)acrylamide derivatives was the development of third-generation epidermal growth factor receptor (EGFR) inhibitors. First- and second-generation EGFR inhibitors, while effective against activating mutations, were often rendered ineffective by the emergence of the T790M "gatekeeper" mutation.[6] Researchers at AstraZeneca designed Osimertinib (formerly AZD9291), a pyrimidine-based covalent inhibitor that selectively targets both the initial activating mutations and the T790M resistance mutation while sparing wild-type EGFR.[7] This selectivity is achieved through the specific interactions of the pyrimidine core with the mutated kinase domain, positioning the acrylamide warhead for covalent modification of Cys797.[8][9] The clinical success of Osimertinib, approved by the FDA in 2015, validated the therapeutic potential of the N-(pyrimidin-2-yl)acrylamide scaffold and spurred further research into this class of compounds.[10]

Following the success in targeting EGFR, the N-(pyrimidin-2-yl)acrylamide scaffold has been explored for inhibiting other kinases with a suitably positioned cysteine residue, such as Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[11][12] This has led to the development of a new generation of BTK inhibitors with improved selectivity profiles.[11][12]

The Chemistry of Covalent Inhibition: Mechanism of Action